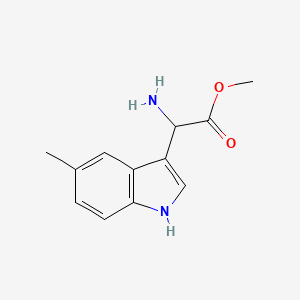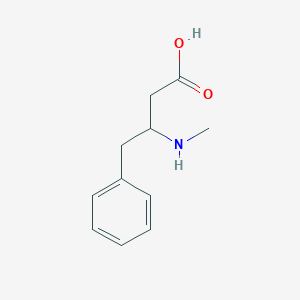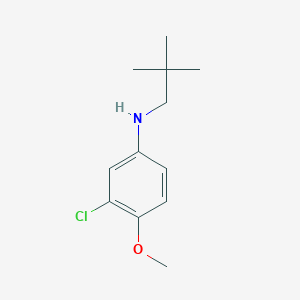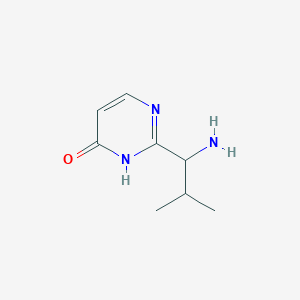
2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one is an organic compound with a unique structure that combines an amino group and a dihydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of 2-amino-2-methyl-1-propanol with a suitable dihydropyrimidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.
3,4-Dihydropyrimidin-4-one: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness
2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one is unique due to its combination of an amino group and a dihydropyrimidinone ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-5(2)7(9)8-10-4-3-6(12)11-8/h3-5,7H,9H2,1-2H3,(H,10,11,12) |
InChI Key |
AJGJSCYJDLQOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC=CC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13290315.png)
![4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13290323.png)
![3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine](/img/structure/B13290329.png)
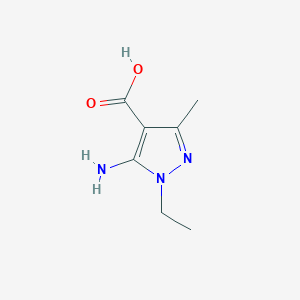
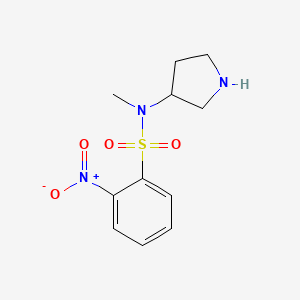
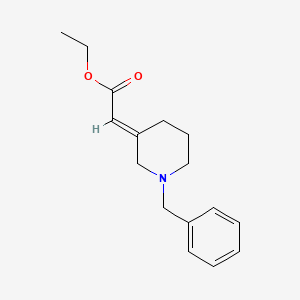
amine](/img/structure/B13290365.png)

